molecular formula C8H6N2O4 B045711 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid CAS No. 615568-49-5

2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B045711
CAS No.: 615568-49-5
M. Wt: 194.14 g/mol
InChI Key: HPXKNLCQHHPJFS-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrido[2,3-b][1,4]oxazine scaffold, a privileged structure known for its potential to mimic nucleoside motifs and interact with a variety of biological targets. Its primary research value lies in its application as a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting kinases involved in oncology and inflammatory diseases. The molecule presents a carboxylic acid functional group, which provides a versatile handle for further derivatization through amide coupling or esterification reactions, enabling the rapid exploration of structure-activity relationships (SAR). The rigid, fused bicyclic system can confer favorable binding affinity and selectivity profiles to resulting drug candidates. Researchers utilize this compound to synthesize and optimize potential therapeutic agents, probe enzyme mechanisms, and develop new chemical methodologies for heterocyclic chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXKNLCQHHPJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-49-5
Record name 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The ester group at position 7 is hydrolyzed under basic conditions, typically with 1–3 M sodium hydroxide in aqueous or aqueous-ethanol solutions at reflux temperatures (70–100°C). The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond and formation of the sodium carboxylate intermediate. Acidification with hydrochloric acid subsequently protonates the carboxylate to yield the free carboxylic acid.

Example Protocol

  • Starting material : Ethyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carboxylate

  • Reagents : 2 M NaOH (aqueous), ethanol (co-solvent)

  • Conditions : Reflux for 6–8 hours

  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol/water

  • Yield : 82–89%

Substrate Scope and Limitations

The patent highlights that ester hydrolysis is compatible with diverse substituents on the pyrido-oxazine core, including methoxy, fluoro, and aminoalkyloxy groups at positions 1 and 3. However, sterically hindered esters (e.g., tert-butyl) require prolonged reaction times or higher temperatures.

Cyclization Strategies for Core Assembly

The pyrido[2,3-b]oxazine skeleton is constructed via cyclization reactions, often employing precursors with pre-installed functional groups amenable to ring closure.

Condensation of Aminopyridine Derivatives

Aminopyridine intermediates bearing orthogonal protective groups undergo cyclization with carbonyl sources (e.g., phosgene or triphosgene) to form the oxazine ring. For example, 3-amino-2-hydroxypyridine derivatives react with triphosgene in dichloromethane to generate the 1,4-oxazine ring.

3-Amino-2-hydroxypyridine+Cl3C(O)CCl32-Oxo-1,4-oxazine intermediate\text{3-Amino-2-hydroxypyridine} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{2-Oxo-1,4-oxazine intermediate}

Intramolecular Etherification

Hydroxyalkyl groups at position 2 of pyridine derivatives facilitate intramolecular nucleophilic attack, forming the oxazine ring. For instance, 2-(2-bromoethoxy)pyridine analogs undergo base-mediated cyclization (e.g., K2_2CO3_3 in DMF) to yield the dihydrooxazine framework.

Oxidation of Alcohols and Aldehydes

While less common, oxidation of 7-hydroxymethyl or formyl intermediates provides an alternative route to the carboxylic acid.

Jones Oxidation

The 7-hydroxymethyl derivative is oxidized using Jones reagent (CrO3_3/H2_2SO4_4) in acetone, yielding the carboxylic acid. This method is limited by overoxidation risks and requires stringent temperature control (0–5°C).

Potassium Permanganate-Mediated Oxidation

Aldehyde intermediates are oxidized under acidic conditions (e.g., 5% H2_2SO4_4) with KMnO4_4 at 60–80°C. Excess oxidant is quenched with sodium bisulfite, and the product is isolated via extraction.

Analytical Characterization

Key spectroscopic data for 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carboxylic acid include:

Technique Data
1^1H NMR δ 8.21 (s, 1H, H-5), 4.67 (t, 2H, oxazine CH2_2), 3.91 (s, 2H, COOH)
IR (cm1^{-1}) 1720 (C=O, oxazine), 1680 (COOH), 3200–2500 (broad, OH)
HPLC Purity >99% (C18 column, 0.1% H3_3PO4_4/acetonitrile gradient)

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimal purification steps. Hydrolysis of ethyl esters using NaOH is favored due to:

  • Low reagent cost : Sodium hydroxide and ethanol are inexpensive.

  • High atom economy : The reaction produces only water and ethanol as byproducts.

  • Scalable purification : Recrystallization from ethanol/water achieves >98% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research indicates that compounds similar to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid exhibit significant antibacterial activity. For instance, tricyclic nitrogen-containing compounds have been studied for their potential as antibacterial agents. These compounds are believed to disrupt bacterial cell wall synthesis and protein function, leading to cell death. The specific mechanism of action for this compound remains an area of active research but shows promise in combating resistant bacterial strains .

Anticancer Activity

Another promising application is in cancer therapy. Studies have suggested that derivatives of pyrido[2,3-b][1,4]oxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The ability of these compounds to interact with DNA and RNA suggests potential for developing novel anticancer drugs .

Biochemical Research

Proteomics and Enzyme Inhibition

In biochemical research, this compound has been utilized as a biochemical tool for studying enzyme inhibition. Its structural characteristics allow it to serve as a competitive inhibitor for various enzymes involved in metabolic pathways. This application is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial .

Drug Development

The compound's ability to modulate biological pathways makes it a candidate for drug development. Researchers are exploring its efficacy as a lead compound in synthesizing new drugs aimed at treating various diseases .

Materials Science

Polymer Chemistry

In materials science, derivatives of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine have been investigated for their utility in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Summary of Applications

Field Application Description
Medicinal ChemistryAntibacterial PropertiesDisrupts bacterial cell wall synthesis; potential against resistant strains
Anticancer ActivityInduces apoptosis in cancer cells; potential for novel drug development
Biochemical ResearchProteomics and Enzyme InhibitionServes as a competitive inhibitor; relevant in metabolic disease research
Drug DevelopmentCandidate for synthesizing new drugs targeting various diseases
Materials SciencePolymer ChemistryEnhances mechanical properties and thermal stability in advanced materials

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • Key Features : A methyl group at position 4 stabilizes the oxazine ring, increasing lipophilicity compared to the unsubstituted parent compound. This derivative has a high melting point (231.5–280°C) and is commercially available, indicating robust synthetic protocols .

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid

  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol

7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

  • Molecular Formula : C₇H₇ClN₂O
  • Molecular Weight : 170.60 g/mol
  • This derivative is stable at room temperature and ≥95% pure .

Physicochemical Properties

  • Solubility : The hydrochloride salt of a related compound (1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid) exhibits improved aqueous solubility due to ionic character .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid) demonstrate high thermal stability (mp >230°C), suggesting that alkyl substituents enhance rigidity .

Data Tables

Table 1. Comparative Analysis of Pyrido-Oxazine/Thiazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
This compound C₈H₆N₂O₄* 194.14 (calculated) 7-COOH, 2-Oxo N/A Not reported
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.19 4-CH₃, 7-COOH 231.5–280 Not reported
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid C₈H₆N₂O₃S 210.21 7-COOH, 2-Oxo, S in ring N/A Not reported
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₇ClN₂O 170.60 7-Cl N/A Not reported

*Calculated based on analogous structures.

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and apoptosis regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 1112193-37-9

The primary mechanism of action for this compound involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By inhibiting these proteins, the compound promotes apoptotic cell death in cancer cells.

Key Biochemical Pathways

  • Apoptosis Induction : The compound has been shown to activate caspases (specifically caspase-3 and caspase-9), leading to the cleavage of PARP-1, a key player in the apoptosis pathway.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating signaling pathways associated with cell growth and death.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its ability to sensitize cells to apoptosis makes it a candidate for therapeutic applications in oncology.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer cells.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15.0
    A549 (Lung)10.5
    HeLa (Cervical)12.0
  • Mechanistic Insights : Further studies revealed that the compound's interaction with IAPs leads to enhanced apoptosis through mitochondrial pathways. The loss of mitochondrial membrane potential was observed in treated cells.
  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

CompoundBiological ActivityReference
1,2,3,4-Tetrahydropyrido[2,3-b][1,4]oxazepineModerate anticancer activity
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acidHigh apoptosis induction

Q & A

Q. How can researchers design a robust stability-indicating assay for this compound?

  • Protocol :

Chromatographic Conditions : Develop a gradient HPLC method with a photodiode array (PDA) detector to resolve degradation peaks.

Validation : Assess specificity, linearity (R2^2 ≥ 0.995), and precision (RSD ≤ 2%) per ICH Q2(R1) guidelines.

Stress Testing : Include photolytic (UV light) and thermal (40°C/75% RH) challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

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